molecular formula C8H5BrF4O B1399788 2-Fluoro-4-(trifluoromethoxy)benzyl bromide CAS No. 1240257-47-9

2-Fluoro-4-(trifluoromethoxy)benzyl bromide

Cat. No. B1399788
CAS RN: 1240257-47-9
M. Wt: 273.02 g/mol
InChI Key: NLXMTHLJHXYXJN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is an organic fluorinated building block . It is used as a synthetic intermediate in the preparation of various compounds. For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method demonstrates broad scope and good functional group compatibility .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is C8H5BrF4O . Its molecular weight is 273.02 g/mol . The InChI code is 1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 .


Chemical Reactions Analysis

Polymerizations of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide, via Friedel-Crafts polymerization using aluminum chloride as a catalyst, have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide include a molecular weight of 273.02 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 185 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-(trifluoromethoxy)benzyl bromide: is a valuable reagent in organic synthesis. Its ability to introduce a benzyl group with electron-withdrawing fluoro and trifluoromethoxy substituents makes it ideal for synthesizing complex molecules. This compound can be used to prepare various pharmaceutical intermediates, where the presence of fluorine atoms is crucial for the biological activity of the final product .

Medicinal Chemistry

In medicinal chemistry, this compound finds application in the synthesis of bioreductive drugs. For instance, it has been used to synthesize (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) , which is a promising compound for the treatment of tuberculosis .

Safety and Hazards

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It should not be released into the environment .

Mechanism of Action

Target of Action

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is used in the synthesis of bioreductive drugs , suggesting that it may have some bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals .

Action Environment

The action of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, and open flames .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXMTHLJHXYXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethoxy)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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